Verongamine Verongamine Verongamine is a monocarboxylic acid amide that is N-[2-(1H-imidazol-4-yl)ethyl]propanamide substituted by a hydroxyimino group at position 2 and a 3-bromo-4-methoxyphenyl group at position 3. A bromotyrosine derivative isolated from the marine sponge Verongula gigantea, it exhibits histamine-H3 antagonist activity. It has a role as an animal metabolite, a marine metabolite and a H3-receptor antagonist. It is a ketoxime, a monomethoxybenzene, a member of bromobenzenes, a member of imidazoles and a monocarboxylic acid amide.
Verongamine is a natural product found in Verongula gigantea and Aiolochroia crassa with data available.
Brand Name: Vulcanchem
CAS No.: 150036-88-7
VCID: VC21184538
InChI: InChI=1S/C15H17BrN4O3/c1-23-14-3-2-10(6-12(14)16)7-13(20-22)15(21)18-5-4-11-8-17-9-19-11/h2-3,6,8-9,22H,4-5,7H2,1H3,(H,17,19)(H,18,21)/b20-13+
SMILES: COC1=C(C=C(C=C1)CC(=NO)C(=O)NCCC2=CN=CN2)Br
Molecular Formula: C15H17BrN4O3
Molecular Weight: 381.22 g/mol

Verongamine

CAS No.: 150036-88-7

Cat. No.: VC21184538

Molecular Formula: C15H17BrN4O3

Molecular Weight: 381.22 g/mol

* For research use only. Not for human or veterinary use.

Verongamine - 150036-88-7

Specification

Description Verongamine is a monocarboxylic acid amide that is N-[2-(1H-imidazol-4-yl)ethyl]propanamide substituted by a hydroxyimino group at position 2 and a 3-bromo-4-methoxyphenyl group at position 3. A bromotyrosine derivative isolated from the marine sponge Verongula gigantea, it exhibits histamine-H3 antagonist activity. It has a role as an animal metabolite, a marine metabolite and a H3-receptor antagonist. It is a ketoxime, a monomethoxybenzene, a member of bromobenzenes, a member of imidazoles and a monocarboxylic acid amide.
Verongamine is a natural product found in Verongula gigantea and Aiolochroia crassa with data available.
CAS No. 150036-88-7
Molecular Formula C15H17BrN4O3
Molecular Weight 381.22 g/mol
IUPAC Name (2E)-3-(3-bromo-4-methoxyphenyl)-2-hydroxyimino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide
Standard InChI InChI=1S/C15H17BrN4O3/c1-23-14-3-2-10(6-12(14)16)7-13(20-22)15(21)18-5-4-11-8-17-9-19-11/h2-3,6,8-9,22H,4-5,7H2,1H3,(H,17,19)(H,18,21)/b20-13+
Standard InChI Key MFMMJKGZEGTTSV-DEDYPNTBSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C/C(=N\O)/C(=O)NCCC2=CN=CN2)Br
SMILES COC1=C(C=C(C=C1)CC(=NO)C(=O)NCCC2=CN=CN2)Br
Canonical SMILES COC1=C(C=C(C=C1)CC(=NO)C(=O)NCCC2=CN=CN2)Br

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